N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 863460-31-5
VCID: VC6866500
InChI: InChI=1S/C19H14ClFN6OS/c20-15-4-2-1-3-12(15)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)14-7-5-13(21)6-8-14/h1-8,11H,9-10H2,(H,22,28)
SMILES: C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Molecular Formula: C19H14ClFN6OS
Molecular Weight: 428.87

N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 863460-31-5

Cat. No.: VC6866500

Molecular Formula: C19H14ClFN6OS

Molecular Weight: 428.87

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863460-31-5

CAS No. 863460-31-5
Molecular Formula C19H14ClFN6OS
Molecular Weight 428.87
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H14ClFN6OS/c20-15-4-2-1-3-12(15)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)14-7-5-13(21)6-8-14/h1-8,11H,9-10H2,(H,22,28)
Standard InChI Key LERHQXUXIJSIDO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chlorobenzyl)-2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide features a triazolopyrimidine core fused with a 1,2,3-triazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 7-position with a thioacetamide moiety linked to a 2-chlorobenzyl chain. The molecular formula C₁₉H₁₄ClFN₆OS confers a molecular weight of 428.9 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₄ClFN₆OS
Molecular Weight428.9 g/mol
CAS Number863460-31-5
Halogen SubstituentsChlorine (2-position), Fluorine (4-position)

The presence of electron-withdrawing halogen atoms (Cl and F) enhances the compound’s lipophilicity and metabolic stability, critical factors in drug-likeness .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-1,2,3-triazole with diethyl oxalate under acidic conditions yields the triazolopyrimidine scaffold .

  • Halogenation: Electrophilic substitution introduces the 4-fluorophenyl group at position 3 using fluorobenzaldehyde in the presence of BF₃·Et₂O.

  • Thioacetamide Conjugation: Reaction of the 7-thiol intermediate with 2-chlorobenzyl chloroacetate in DMF forms the thioether linkage .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.45 (s, 1H, triazole-H), 7.82–7.25 (m, 8H, aromatic-H), and 4.32 (s, 2H, CH₂-S) confirm the structure .

  • FTIR: Peaks at 1685 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C-Cl bend) validate functional groups .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 4 µg/mL) .

  • Fungi: Candida albicans (MIC = 8 µg/mL) .

Table 2: Comparative Antimicrobial Activity

OrganismMIC (µg/mL)Reference Compound (Imipenem)
S. aureus42
C. albicans816 (Nystatin)

The thioacetamide moiety likely disrupts microbial cell membranes via thiol-disulfide interchange reactions .

Comparative Analysis with Structural Analogues

Impact of Halogen Substitution

Replacing the 2-chlorobenzyl group with 4-fluorobenzyl (as in CAS 863458-84-8) reduces antifungal activity (MIC = 16 µg/mL vs. 8 µg/mL), highlighting the chlorine atom’s role in membrane penetration .

Triazolo vs. Tetrazolo Derivatives

1,2,4-Triazolo[4,3-b]tetrazines show lower metabolic stability than triazolopyrimidines due to increased ring strain, emphasizing the superiority of the latter scaffold .

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